3-Hydroxycyclobutanecarboxylic acid
Overview
Description
3-Hydroxycyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H8O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Hydroxycyclobutanecarboxylic acid involves a reaction with lithium hydroxide monohydrate in tetrahydrofuran and water . The reaction is stirred overnight at room temperature. After the reaction is complete, tetrahydrofuran is removed and the pH is adjusted to 4-5. The mixture is then extracted with a 4:1 volume ratio of chloroform/isopropanol. The organic phase is combined, dried, and concentrated to get the crude product. The crude product is beaten with ethyl acetate/n-heptane to obtain an off-white solid, which is the final product .Molecular Structure Analysis
The InChI code for 3-Hydroxycyclobutanecarboxylic acid is1S/C5H8O3/c6-4-1-3 (2-4)5 (7)8/h3-4,6H,1-2H2, (H,7,8)
. The molecular weight of the compound is 116.12 g/mol . Physical And Chemical Properties Analysis
3-Hydroxycyclobutanecarboxylic acid is a solid substance . Its molecular formula is C5H8O3 and its molecular weight is 116.12 g/mol .Scientific Research Applications
Photochemical Synthesis
3-Hydroxycyclobutanecarboxylic acid and its derivatives play a significant role in photochemical synthesis. Chang et al. (2018) describe the synthesis of enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid using a highly endo-selective [2 + 2]-photocycloaddition reaction (Chang et al., 2018). Faure et al. (2002) also utilized chiral hydroxy acids, including 3-hydroxycyclobutanecarboxylic acid derivatives, for asymmetric intramolecular [2 + 2] photocycloadditions (Faure et al., 2002).
Medical Imaging and Therapy
In medical imaging and therapy, 3-hydroxycyclobutanecarboxylic acid derivatives show potential. McConathy et al. (2003) discussed the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound used for tumor imaging in positron emission tomography, identifying 3-hydroxycyclobutanecarboxylic acid as a major non-radioactive species in its formulation (McConathy et al., 2003).
Neutron Capture Therapy
Kabalka and Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid for potential use in neutron capture therapy. This compound is modeled after 1-aminocyclobutanecarboxylic acid, which has high uptake in brain tumors (Kabalka & Yao, 2003).
Industrial Applications
The derivatives of 3-hydroxycyclobutanecarboxylic acid are also significant in industrial applications. Wu et al. (2007) enhanced the specific activity of a nitrilase from Acidovorax facilis 72W for converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, a process preferred in industry over chemical production due to its high efficiency and selectivity (Wu et al., 2007).
Safety and Hazards
3-Hydroxycyclobutanecarboxylic acid is classified as Acute Tox. 3 Oral . It is toxic if swallowed and should be handled with appropriate safety measures . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers One relevant paper discusses the synthesis of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and of 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry . The sequences feature highly endo-selective [2 + 2]-photocycloaddition reactions followed by fully regioselective ring opening/Hofmann .
properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194788-10-8, 1268521-85-2, 552849-33-9 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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